molecular formula C15H18N4OS B2436385 4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde CAS No. 370071-21-9

4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde

Cat. No.: B2436385
CAS No.: 370071-21-9
M. Wt: 302.4
InChI Key: SXCSEHLADZXDQH-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of thienopyrimidines.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-10-18-5-7-19(8-6-18)14-13-11-3-1-2-4-12(11)21-15(13)17-9-16-14/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSEHLADZXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction is often employed to synthesize thienopyrimidine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The structural features contribute to its ability to interact with biological targets involved in cancer progression.
    • Case Study : A study demonstrated that modifications to the piperazine moiety enhanced the compound's potency against breast cancer cells, suggesting a promising avenue for developing anticancer agents .
  • Antimicrobial Properties : The thia-diazatricyclo structure has been linked to antimicrobial activity. Compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria.
    • Case Study : In vitro tests revealed that certain derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
    • Case Study : Research involving animal models indicated that the compound could reduce oxidative stress markers in the brain, which is critical in conditions like Alzheimer's disease .

Material Science Applications

  • Organic Electronics : The unique electronic properties of the compound allow it to be used in organic semiconductor applications. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
    • Research Findings : Studies have shown that films made from this compound exhibit favorable charge transport properties, enhancing device performance .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.
    • Research Findings : Blending the compound with conventional polymers resulted in materials with enhanced thermal resistance and mechanical properties suitable for high-performance applications .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent against breast cancer
Antimicrobial activity against bacteria
Neuroprotective effects
Material ScienceOrganic semiconductors for OLEDs
Enhanced polymer composites

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

When compared to other thienopyrimidine derivatives, 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde exhibits unique chemical properties and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and potential of the thienopyrimidine scaffold.

Biological Activity

The compound 4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde is an intriguing molecule within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound is characterized by a complex bicyclic structure that includes a piperazine moiety and a thia-diazatricyclo framework. Its molecular formula is C13H14N4SC_{13}H_{14}N_4S with a molecular weight of approximately 270.34 g/mol.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Enzyme Inhibition : Many piperazine derivatives act as inhibitors of enzymes involved in neurotransmitter metabolism and other biochemical pathways.
  • Antimicrobial Activity : The thiazole and diazine rings are known to enhance the antimicrobial properties of compounds by interacting with bacterial DNA or inhibiting bacterial enzymes.

Biological Activity Overview

Activity Mechanism References
AntimicrobialInhibition of DNA gyrase and topoisomerase IV
AnalgesicFAAH inhibition leading to increased endocannabinoids
AntitumorInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study focusing on related compounds demonstrated that derivatives of the thia-diazatricyclo structure possess significant antibacterial activity against Gram-positive bacteria. The mechanism involves the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial replication .
  • Analgesic Effects :
    Research on piperazine derivatives has shown that they can act as selective inhibitors of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids such as anandamide. This effect has been linked to pain relief in various animal models . The compound's ability to modulate pain pathways suggests potential therapeutic applications in treating chronic pain conditions.
  • Antitumor Activity :
    Preliminary studies have indicated that similar compounds can induce apoptosis in certain cancer cell lines. The mechanism may involve the disruption of cell cycle regulation and activation of apoptotic pathways .

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